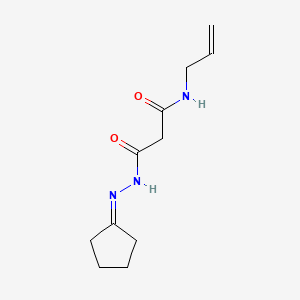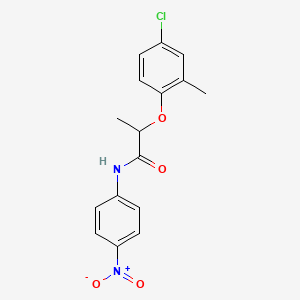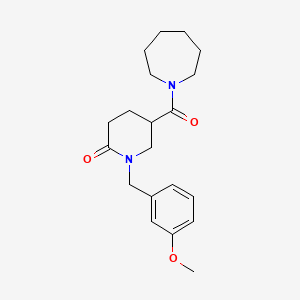![molecular formula C19H21NO3S B4889430 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine, also known as MPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is known to possess unique biochemical and physiological properties.
Wirkmechanismus
The exact mechanism of action of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, thereby reducing inflammation and pain. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in pain and inflammation. In addition, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in lab experiments is its specificity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to have a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is its potential toxicity. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. One area of interest is the development of more potent and selective derivatives of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine that can be used as therapeutic agents for various diseases. Another area of interest is the study of the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine. Finally, the potential use of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion:
In conclusion, 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is a promising compound for scientific research due to its unique biochemical and physiological properties. Its potential applications in the treatment of various diseases make it an important area of study. However, further research is needed to fully understand the mechanisms underlying its effects and to develop more potent and selective derivatives.
Synthesemethoden
The synthesis of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine involves the reaction of 4-phenylsulfonylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The yield of 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-11-13-20(14-12-15)19(21)16-7-9-18(10-8-16)24(22,23)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFZSLFTNFNYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)
![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![methyl 4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4889389.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)


![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)